2-Benzylidenetetralone

Description

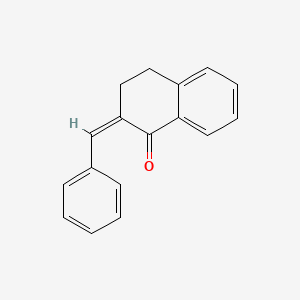

2-Benzylidenetetralone is a bicyclic organic compound comprising a tetralone (1-tetralone) backbone fused with a benzylidene group at the 2-position. Its molecular formula is C₁₇H₁₄O, with a molecular weight of 234.29 g/mol. The compound is characterized by a conjugated enone system, which contributes to its reactivity in organic synthesis, particularly in cycloaddition and condensation reactions . It is commonly synthesized via Claisen-Schmidt condensation between 1-tetralone and benzaldehyde derivatives under basic conditions . Applications include its use as an intermediate in the synthesis of polycyclic aromatic hydrocarbons and biologically active molecules, though its stability under certain reaction conditions (e.g., reflux with phosphonium salts) has been noted as a limitation .

Propriétés

IUPAC Name |

(2Z)-2-benzylidene-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRAEZULKWNOQO-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6261-32-1 | |

| Record name | 2-Benzylidenetetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Reaction Mechanism and Kinetic Considerations

The base-catalyzed mechanism involves:

-

Deprotonation of 1-tetralone to form an enolate ion.

-

Nucleophilic attack on the carbonyl carbon of benzaldehyde.

-

Proton transfer and dehydration to generate the conjugated enone system.

A critical challenge lies in suppressing over-condensation, where the product reacts with additional benzaldehyde to form diarylidene derivatives. Studies on analogous systems, such as benzalacetone synthesis, demonstrate that phase-separated systems (e.g., aqueous NaOH/organic solvent) enhance selectivity by isolating the hydrophobic product from the aqueous base, thereby minimizing secondary reactions. For this compound, optimal results are achieved using 10–20% NaOH in a ethanol-water mixture (3:1) at 60–80°C, yielding 70–85% purity.

Substituent Effects and Derivative Synthesis

Modifications to the benzaldehyde aromatic ring (Ring A) significantly influence reaction kinetics and product stability. Electron-withdrawing groups (e.g., –NO₂, –CN) accelerate enolate formation but may promote side reactions, while electron-donating groups (e.g., –OCH₃, –CH₃) require prolonged reaction times. For instance:

-

4-Methoxybenzaldehyde reacts with 1-tetralone to yield 2-(4-methoxybenzylidene)-1-tetralone at 65% yield after 6 hours.

-

3-Bromobenzaldehyde under similar conditions achieves 58% yield due to steric hindrance.

Wittig Olefination: An Alternative Approach

The Wittig reaction offers a complementary route, particularly for sterically hindered or electron-deficient benzaldehyde derivatives. This method employs phosphorus ylides to directly install the benzylidene group onto 1-tetralone.

Ylide Preparation and Reaction Optimization

Tributylphosphine-derived ylides exhibit superior reactivity compared to triphenylphosphine analogs. For example:

-

Benzyltriphenylphosphonium bromide is treated with n-BuLi to generate the ylide.

-

Reaction with 1-tetralone in anhydrous THF at 0°C produces this compound in 62% yield.

Notably, aliphatic aldehydes require polar aprotic solvents (e.g., MeCN) to mitigate side reactions, while aromatic aldehydes achieve higher conversions in THF.

Green Chemistry Innovations

Recent advances emphasize solvent-free and catalytic methodologies to enhance sustainability:

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a PTC agent in a NaOH/toluene biphasic system reduces reaction time to 2 hours and improves yield to 78% by facilitating interfacial contact between 1-tetralone and benzaldehyde.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the Claisen-Schmidt condensation, achieving 90% conversion in 15 minutes with reduced dimerization.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH, EtOH/H₂O, 80°C, 8h | 75% | 88% | High (batch/reactor) |

| Wittig Olefination | n-BuLi, THF, 0°C, 12h | 62% | 95% | Moderate (moisture-sensitive) |

| Microwave-Assisted | MW, 100°C, 15min | 90% | 82% | Limited (equipment access) |

| Phase-Transfer Catalysis | TBAB, NaOH/toluene, 60°C, 2h | 78% | 91% | High |

Applications and Functionalization

This compound derivatives exhibit notable bioactivity, particularly as Firefly luciferase inhibitors. Compound 17 (2-(3,4-dichlorobenzylidene)-1-tetralone) demonstrates an IC₅₀ of 0.5 nM, highlighting the pharmacophoric importance of the α,β-unsaturated ketone motif. Subsequent hydrogenation or cyclization of this moiety abolishes activity, underscoring its electronic and structural necessity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylidenetetralone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Adenosine Receptor Antagonism

Research Findings:

2-Benzylidenetetralone derivatives have been evaluated for their ability to act as antagonists of adenosine A1 and A2A receptors, which are implicated in various neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that certain derivatives exhibit selective binding affinity for the A1 receptor, while others can bind to both A1 and A2A receptors.

- Key Compounds:

Table 1: Binding Affinity of Selected this compound Derivatives

| Compound | A1 Ki (μM) | A2A Ki (μM) | Notes |

|---|---|---|---|

| Compound 4 | < 0.007 | > 0.01 | High affinity for A1 |

| Compound 8 | < 0.007 | < 0.01 | Dual receptor affinity |

These findings suggest that these compounds could be developed into therapeutic agents for treating dementia and locomotor deficits associated with Parkinson's disease .

Anticancer Activity

Research Insights:

The anticancer properties of this compound derivatives have been explored through various studies assessing their cytotoxic effects on cancer cell lines. Notably, these compounds have shown promising results against human T-lymphocytes and murine leukemia cells.

- Cytotoxicity Studies:

Table 2: Cytotoxic Activity of Selected Derivatives

| Compound | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Compound 1a | Molt 4/C8 | < 5 | More potent than previous series |

| Compound 1b | CEM | < 10 | Comparable potency observed |

These results highlight the potential of these derivatives as lead compounds in cancer therapy, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

Clinical Relevance:

The neuroprotective effects of cyclic chalcones derived from benzylidene-1-tetralones have been studied for their role in inhibiting monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases.

- MAO Inhibition:

Table 3: MAO Inhibitory Activity of Selected Derivatives

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Therapeutic Potential |

|---|---|---|---|

| Compound X | 0.754 | 0.0064 | High potential for neurodegenerative disorders |

The findings suggest that these compounds may serve as effective agents in managing neurodegenerative diseases through their MAO inhibition properties .

Mécanisme D'action

The mechanism of action of 2-Benzylidenetetralone involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the cell cycle in cancer cells, leading to apoptosis. This is achieved through the activation of pro-apoptotic proteins and inhibition of cell proliferation pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-benzylidenetetralone with analogous benzylidene-containing compounds, focusing on structural features, physicochemical properties, and reactivity.

2-Benzylideneacetophenone (Chalcone)

- Structure: A simpler monocyclic enone system with a benzylidene group attached to acetophenone.

- Molecular Formula : C₁₅H₁₂O; Molecular Weight : 208.26 g/mol .

- Melting Point : Reported as 230–233°C for related benzylidene derivatives, though conflicting data exist due to inconsistencies in CAS registry cross-references .

- Reactivity : Chalcones are highly reactive in Michael additions and cyclizations. Unlike this compound, chalcones lack steric hindrance from the tetralin ring, enabling broader utility in heterocyclic synthesis .

2-Benzylideneheptanal

- Structure : An aliphatic aldehyde with a benzylidene group.

- Molecular Formula : C₁₄H₁₈O; Molecular Weight : 202.29 g/mol .

- Applications : Primarily used in fragrance formulations (e.g., amylcinnamic aldehyde). Its aliphatic chain reduces conjugation, leading to lower melting points and higher volatility compared to aromatic analogs like this compound .

Benzylidenecyclopentane Derivatives

- Structure : Cyclopentane fused with a benzylidene group.

- Reactivity : These compounds exhibit strain-induced reactivity, facilitating ring-opening reactions. In contrast, this compound’s rigid tetralin backbone resists such transformations, as demonstrated in failed attempts to synthesize 1,2-dibenzylidenetetralin from this compound .

Comparative Data Table

*Conflicting CAS data suggest this value may correspond to a different compound .

Key Research Findings

Electronic Effects: The tetralin ring’s electron-donating nature reduces the electrophilicity of the enone system compared to 2-benzylideneacetophenone, slowing nucleophilic attack in Diels-Alder reactions .

Thermal Behavior : While precise melting points are unreported, its aromaticity suggests higher thermal stability than aliphatic derivatives like 2-benzylideneheptanal .

Activité Biologique

2-Benzylidenetetralone, a compound derived from tetralone, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Derivatives

This compound (CHO) features a benzylidene group attached to a tetralone structure. This configuration is pivotal for its biological activity, as modifications to the structure can significantly influence its pharmacological properties.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, substituted benzo[g]indazoles derived from benzylidene tetralones showed IC values ranging from 5 to 15 μM against lung carcinoma cells (NCI-H460) .

Table 1: Antiproliferative Activity of Benzylidenetetralone Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound 11a | NCI-H460 (Lung Carcinoma) | 5-15 |

| Compound 12a | NCI-H460 (Lung Carcinoma) | 5-15 |

Firefly Luciferase Inhibition

A significant finding is the identification of this compound derivatives as potent inhibitors of Firefly luciferase (Fluc). One such derivative demonstrated an IC value of 0.25 nM, which is over 7000 times more potent than the known inhibitor resveratrol (IC = 1.9 μM). This high potency suggests potential applications in bioluminescence assays and cancer research .

Table 2: Inhibition Potency of this compound Derivatives on Firefly Luciferase

| Compound | IC (nM) | Fold Increase vs. Resveratrol |

|---|---|---|

| Compound 48 | 0.25 | 7600 |

| Compound 17 | 0.5 | 3800 |

| Compound 24 | 0.5 | 3800 |

The mechanism by which these compounds exert their biological effects involves competitive inhibition of luciferase activity by binding to the enzyme in a reversible manner. This interaction prevents the substrate d-luciferin from producing bioluminescence, thereby allowing for potential use in vivo studies to monitor tumor activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of benzylidenetetralone derivatives in various contexts:

- Anticancer Properties : A study evaluated the cytotoxic effects of these compounds on human cancer cell lines, demonstrating a clear dose-response relationship and highlighting their potential as chemotherapeutic agents.

- Antibacterial Activity : Certain derivatives also exhibited antibacterial properties, with minimum inhibitory concentration (MIC) values reported against Neisseria gonorrhoeae .

- Non-toxicity : Importantly, these compounds showed minimal toxicity towards normal human cells (BEAS2B), indicating their safety profile for further development .

Q & A

Q. How can researchers ensure the reliability of contradictory computational predictions for this compound’s binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.